3-(Methylthio)propyl 4-methylbenzenesulfonate

Nucleophilic substitution Leaving group ability SN2 kinetics

Researchers requiring selective mono-alkylation frequently encounter competing elimination and over-alkylation when using mesylate or triflate electrophiles. 3-(Methylthio)propyl tosylate provides a moderated electrophilicity that minimizes these side reactions, improving yield and simplifying purification. • Bifunctional building block: tosylate leaving group + distal methylthioether enables sequential nucleophilic substitution and intramolecular cyclization strategies • UV-active tosylate byproduct facilitates real-time TLC/HPLC reaction monitoring-an advantage absent in the mesylate analog • Pendant thioether can be selectively oxidized with oxone to sulfoxide or sulfone for divergent SAR exploration • Serves as high-purity precursor to iberverin (herbicidal isothiocyanate) via thiocyanate displacement and thermal rearrangement

Molecular Formula C11H16O3S2
Molecular Weight 260.4 g/mol
CAS No. 187722-18-5
Cat. No. B020130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propyl 4-methylbenzenesulfonate
CAS187722-18-5
Synonyms3-(Methylthio)-1-propanol 1-(4-Methylbenzenesulfonate);  3-(Methylthio)propyl 4-Methylbenzenesulfonate;  3-(Methylthio)propyl Tosylate; 
Molecular FormulaC11H16O3S2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCSC
InChIInChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3
InChIKeyNPRIBQNSIOYOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylthio)propyl 4-Methylbenzenesulfonate (CAS 187722-18-5): Sourcing Specifications and Reactivity Profile for Nucleophilic Substitution and Heterocyclic Synthesis


3-(Methylthio)propyl 4-methylbenzenesulfonate (CAS 187722-18-5), also known as 3-methylthiopropyl tosylate, is a bifunctional organosulfur building block with molecular formula C₁₁H₁₆O₃S₂ and molecular weight 260.37 g/mol . The compound features a terminal methylthioether (-SCH₃) group on a propyl chain, capped by a para-toluenesulfonate (tosylate) ester . As a tosylate ester, it serves as an electrophilic alkylating agent wherein the tosylate functions as a resonance-stabilized leaving group [1]. The compound is supplied as a synthetic intermediate for constructing sulfur-containing molecules, including heterocycles and functionalized thioethers .

Procurement Rationale: Why 3-(Methylthio)propyl Tosylate Cannot Be Replaced by Mesylate or Triflate Analogs Without Compromising Reaction Outcomes


Sulfonate esters are not interchangeable leaving groups; their reactivity spans orders of magnitude. While 3-(methylthio)propyl methanesulfonate (mesylate) offers approximately 5- to 10-fold higher SN2 reactivity and the triflate analog offers ~10⁴-fold higher reactivity [1], the tosylate derivative provides a moderated, controllable electrophilicity that is often optimal for selective mono-alkylations where over-alkylation or premature decomposition must be avoided [2]. Additionally, the para-toluenesulfonate anion's aromatic UV chromophore enables facile reaction monitoring by TLC or HPLC—a practical advantage absent in the mesylate analog [3]. Substituting with a mesylate in reactions requiring precise stoichiometric control frequently results in reduced yields due to competing elimination pathways or nucleophile consumption [2].

Quantitative Differentiation of 3-(Methylthio)propyl Tosylate (CAS 187722-18-5) Against Structural Analogs and Functional Alternatives


Sulfonate Leaving Group Reactivity Hierarchy: Tosylate vs. Mesylate vs. Triflate SN2 Rate Comparison

The relative leaving group ability of sulfonate esters follows a well-established hierarchy: triflate > mesylate > tosylate. In aqueous ethanol, the hydrolysis rate constant for ethyl tosylate (k = 2.4 × 10⁻⁵ s⁻¹ at 25°C) is approximately one order of magnitude lower than that of ethyl mesylate [1]. For secondary alkyl systems, the tosylate/mesylate rate ratio ranges from approximately 0.8 in 50% ethanol-water to 2.1 in pure water [2]. Triflates react approximately 10⁴ times faster than tosylates [3].

Nucleophilic substitution Leaving group ability SN2 kinetics

Synthetic Yield Advantage: Tosylate-Mediated Alkylation vs. Direct Halide Alkylation in Thioether-Functionalized Substrates

In the synthesis of N-alkylated sulfonamide derivatives, alkylation using the target tosylate proceeds with 79% isolated yield following silica gel chromatography, whereas the corresponding alkyl bromide analog under identical conditions yields only 66% due to competing elimination and halide-exchange side reactions . The diastereoselectivity in alkylation generally follows the pattern: diphenylphosphate > tosylate > bromide [1].

Alkylation yield Sulfonate vs. halide Synthetic efficiency

Biological Activity Differentiation: Cytotoxicity of Tosylate Derivative Against Cancer Cell Lines vs. Structural Analogs

A novel benzenesulfonamide derivative synthesized using 3-(methylthio)propyl tosylate as the key alkylating agent exhibited IC₅₀ values of 17.1 μM (HCT-116), 12.6 μM (MCF-7), and 19.3 μM (HepG2) against human cancer cell lines, compared to the reference drug doxorubicin which showed IC₅₀ values of 0.46 μM, 0.39 μM, and 0.28 μM respectively [1]. The methylthioether moiety is essential for this activity; replacement with a hydroxyl or methyl group abolishes cytotoxicity (IC₅₀ > 100 μM) [1].

Cytotoxicity Cancer cell lines Structure-activity relationship

Chromatographic Detectability: Tosylate UV Chromophore Advantage Over Mesylate for Reaction Monitoring

The para-toluenesulfonate (tosylate) group contains an aromatic ring with strong UV absorption at λₘₐₓ = 262 nm (ε ≈ 500 M⁻¹cm⁻¹) [1]. In contrast, the methanesulfonate (mesylate) group lacks aromaticity and exhibits only weak end-absorption below 220 nm [2]. This difference enables facile TLC visualization under 254 nm UV light and HPLC monitoring at standard wavelengths for tosylate-containing intermediates without requiring derivatization.

UV detection Reaction monitoring HPLC-TLC

Oxidation-State Differentiation: Methylthioether → Sulfoxide/Sulfone Post-Alkylation Functionalization Pathway

The methylthioether (-SCH₃) group in 3-(methylthio)propyl tosylate can be selectively oxidized post-alkylation to the corresponding sulfoxide or sulfone using oxone in MeOH/H₂O [1]. This provides a divergent synthetic pathway inaccessible to oxygen- or nitrogen-containing analogs (e.g., 3-methoxypropyl tosylate or 3-aminopropyl tosylate), which lack the sulfur oxidation handle [2].

Oxidation Sulfoxide Sulfone synthesis

Physical Property Differentiation: Boiling Point and Density for Purification and Handling Decisions

3-(Methylthio)propyl tosylate exhibits a predicted boiling point of 403.2 ± 28.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . By comparison, the corresponding mesylate analog (3-(methylthio)propyl methanesulfonate, MW ≈ 198 g/mol) has a lower boiling point (estimated ~320-340 °C) and lower density (~1.1 g/cm³) due to the absence of the aromatic tolyl ring .

Boiling point Density Physical properties

Procurement-Guided Application Scenarios for 3-(Methylthio)propyl Tosylate (CAS 187722-18-5) in Medicinal Chemistry and Heterocyclic Synthesis


Controlled SN2 Alkylation for Benzenesulfonamide Anticancer Pharmacophores

Use 3-(methylthio)propyl tosylate as the electrophilic alkylating agent for installing the 3-methylthiopropyl moiety onto sulfonamide nitrogen scaffolds. The moderated leaving group reactivity (tosylate vs. mesylate) minimizes competing elimination side reactions that would otherwise reduce yield and complicate purification [1]. The resulting N-alkylated products exhibit measurable cytotoxicity against HCT-116, MCF-7, and HepG2 cancer cell lines (IC₅₀ 12.6-19.3 μM) [2]. The UV-active tosylate byproduct simplifies reaction monitoring via TLC/HPLC.

Precursor to 3-(Methylthio)propyl Isothiocyanate (Iberverin) for Agricultural Bioactivity Screening

Employ 3-(methylthio)propyl tosylate as an intermediate for synthesizing 3-(methylthio)propyl isothiocyanate (iberverin) via nucleophilic substitution with thiocyanate followed by thermal rearrangement. Iberverin demonstrates potent herbicidal activity against large crabgrass (Digitaria sanguinalis) with 100% density reduction and yellow nutsedge (Cyperus esculentus) with 92% emergence reduction at 10,000 nmol g⁻¹ soil [3]. The tosylate route provides higher purity and more predictable yields than direct halide displacement methods .

Divergent Synthesis of Sulfoxide/Sulfone Derivatives via Post-Alkylation Oxidation

After alkylation of a target nucleophile with 3-(methylthio)propyl tosylate, the pendant methylthioether group can be selectively oxidized with oxone in MeOH/H₂O to generate the corresponding sulfoxide (R-SO-CH₃) or sulfone (R-SO₂-CH₃) derivatives [4]. This divergent functionalization is not accessible with oxygen or nitrogen analogs, enabling systematic exploration of polarity, hydrogen-bonding, and metabolic stability effects in structure-activity relationship (SAR) campaigns [5].

Heterocyclic Building Block for Sulfur-Containing Ring Systems

Use 3-(methylthio)propyl tosylate as an alkylating agent for constructing sulfur-containing heterocycles, including thiazolidines, thiazines, and benzothiazole derivatives. The bifunctional nature (tosylate leaving group + distal methylthioether) enables sequential nucleophilic substitution and intramolecular cyclization strategies [6]. The compound's predicted boiling point (403.2 °C) permits high-vacuum distillation for obtaining high-purity material required in heterocyclic synthesis .

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